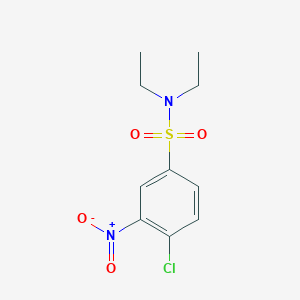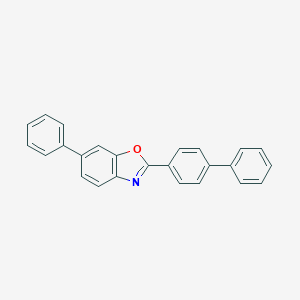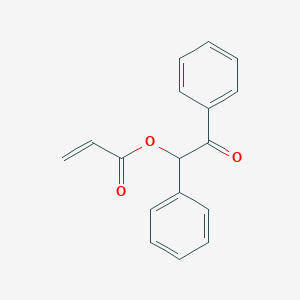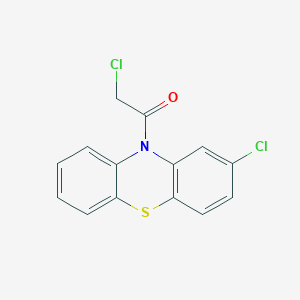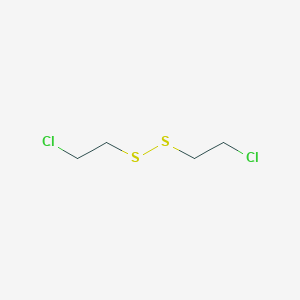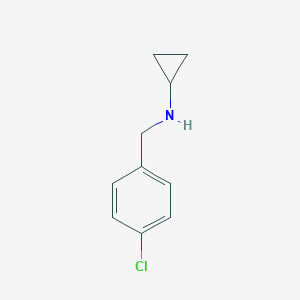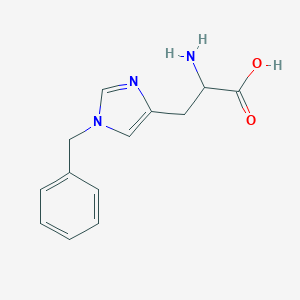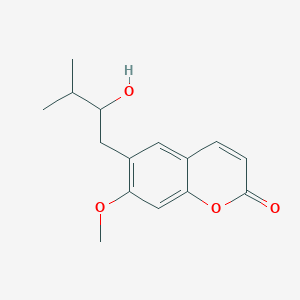
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin, also known as umbelliferone, is a natural product found in many plants. It has been widely studied due to its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its anticancer activity is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It also exhibits antioxidant activity by preventing oxidative damage to cells. In addition, it has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin in lab experiments are its wide range of biological activities and its natural origin. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin. One area of interest is its potential use as a natural preservative in food and cosmetic products due to its antimicrobial and antioxidant properties. Another area of research is its potential use in the treatment of inflammatory and autoimmune diseases. Furthermore, its anticancer activity warrants further investigation for its potential use in cancer therapy. Finally, the development of new synthesis methods and analogs of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin may lead to the discovery of new biological activities and applications.
Synthesemethoden
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin can be synthesized from coumarin and 3-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed esterification reaction, followed by an intramolecular cyclization reaction to form the coumarin ring.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a wide range of bacteria, fungi, and viruses. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16850-96-7 |
|---|---|
Produktname |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
6-(2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H18O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9,12,16H,7H2,1-3H3 |
InChI-Schlüssel |
UXWZXYUXXPDNBY-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Kanonische SMILES |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Synonyme |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



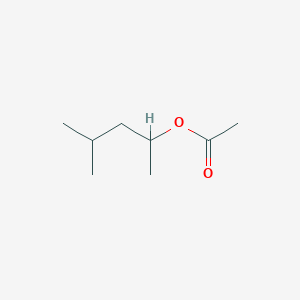
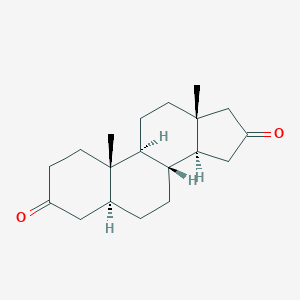
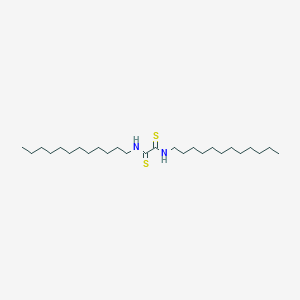
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
